Tert-butyl 3-(4-aminopyrimidin-2-yl)oxypyrrolidine-1-carboxylate
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Overview
Description
“Tert-butyl 3-(4-aminopyrimidin-2-yl)oxypyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 898828-80-3. It has a molecular weight of 280.33 . It is a powder in physical form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C13H20N4O3/c1-13 (2,3)20-12 (18)17-7-5-9 (8-17)19-11-15-6-4-10 (14)16-11/h4,6,9H,5,7-8H2,1-3H3, (H2,14,15,16) .Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 280.33 . The storage temperature is 4 degrees .Scientific Research Applications
Structure-Activity Relationship Studies
In the context of medicinal chemistry, this compound's structural derivatives have been explored for their potential as ligands for the histamine H4 receptor (H4R), which plays a role in inflammation and pain. A study highlighted the synthesis and optimization of a series of 2-aminopyrimidines, leading to compounds with potent anti-inflammatory and antinociceptive activities in vivo, suggesting the relevance of these structures in the development of new therapeutics (Altenbach et al., 2008).
Catalytic Organic Reactions
Another application lies in catalytic organic reactions, where such compounds are intermediates in palladium-catalyzed reactions. For instance, a study described a palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water. This methodology enabled the switchable synthesis of polysubstituted aminopyrroles and their bicyclic analogues, showcasing the versatility of tert-butylamine derivatives in complex molecule construction (Qiu et al., 2017).
Synthesis of Heterocyclic β-Amino Acids
In the synthesis of heterocyclic compounds, a convenient preparation method for β-amino-5-pyrimidinepropanoic acid and derivatives was developed. This process involved the Michael addition of tert-butyl acrylate to 5-bromopyrimidine, demonstrating the utility of tert-butyl esters in the synthesis of peptidomimetics and amino acid derivatives (Bovy & Rico, 1993).
Genotoxicity Modulation
Research on the modulation of genotoxicity highlights the role of derivatives in studying the effects of antioxidants and the mechanisms of DNA damage and repair. For example, the study of tert-butyl derivatives in modulating ethoxyquin-induced DNA damage in human lymphocytes offered insights into the protective roles of radical scavengers (Skolimowski et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-(4-aminopyrimidin-2-yl)oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)17-7-5-9(8-17)19-11-15-6-4-10(14)16-11/h4,6,9H,5,7-8H2,1-3H3,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZUTONMJFQCGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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